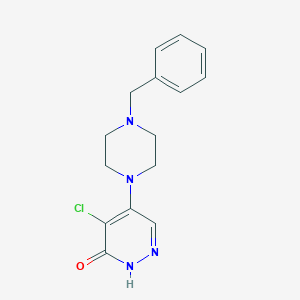![molecular formula C20H26N2O4S2 B284152 N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B284152.png)
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(cyclohexylamino)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide, abbreviated as CSN1, is a sulfonamide compound that has gained attention due to its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
CSN1 works by selectively binding to the L-type calcium channels and inhibiting their activity. This inhibition leads to a decrease in calcium influx into the cell, which can have various downstream effects on cellular signaling and physiology. The selectivity of CSN1 for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes.
Biochemical and Physiological Effects:
CSN1 has been found to have various biochemical and physiological effects. In addition to its role in calcium channel inhibition, CSN1 has been shown to have anti-inflammatory properties. It has been found to inhibit the production of inflammatory cytokines in vitro and in vivo. CSN1 has also been shown to have antitumor properties, with studies demonstrating its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
CSN1 has several advantages as a tool for scientific research. Its selectivity for L-type calcium channels makes it a valuable tool for studying the specific role of these channels in cellular processes. Additionally, its anti-inflammatory and antitumor properties make it a promising candidate for further investigation in these areas. However, there are also limitations to the use of CSN1 in lab experiments. Its multi-step synthesis process can be time-consuming and costly, and its selectivity for L-type calcium channels may limit its applicability in certain research areas.
Zukünftige Richtungen
There are several future directions for the investigation of CSN1. One area of interest is the development of more efficient synthesis methods to increase the availability of this compound for research purposes. Additionally, further investigation into the anti-inflammatory and antitumor properties of CSN1 could lead to the development of new therapies for these conditions. Finally, the selective inhibition of L-type calcium channels by CSN1 may have implications for the treatment of various diseases, and further research in this area could lead to the development of new treatments.
Synthesemethoden
The synthesis of CSN1 involves the reaction of 4-aminobenzenesulfonamide and cyclohexylamine in the presence of a catalyst. This reaction results in the formation of N-(cyclohexylsulfamoyl)-4-aminobenzenesulfonamide, which is then further reacted with 2,5-dimethylbenzenesulfonyl chloride to produce CSN1. The synthesis of CSN1 is a multi-step process and requires careful attention to detail to ensure the purity of the final product.
Wissenschaftliche Forschungsanwendungen
CSN1 has been found to have various applications in scientific research. One of its primary uses is as a tool to study the role of calcium channels in cellular signaling. CSN1 has been shown to selectively inhibit L-type calcium channels, which are involved in a wide range of cellular processes. By using CSN1, researchers can study the specific effects of L-type calcium channel inhibition on cellular signaling and physiology.
Eigenschaften
Molekularformel |
C20H26N2O4S2 |
|---|---|
Molekulargewicht |
422.6 g/mol |
IUPAC-Name |
N-[4-(cyclohexylsulfamoyl)phenyl]-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C20H26N2O4S2/c1-15-8-9-16(2)20(14-15)28(25,26)22-18-10-12-19(13-11-18)27(23,24)21-17-6-4-3-5-7-17/h8-14,17,21-22H,3-7H2,1-2H3 |
InChI-Schlüssel |
BPPZFJOSNPTQQL-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



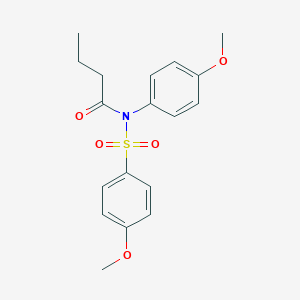
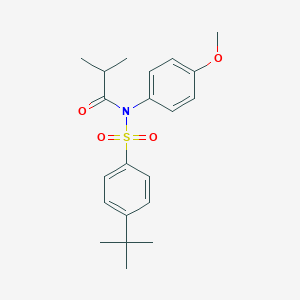
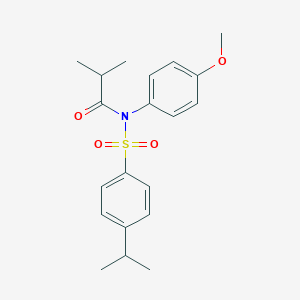


![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
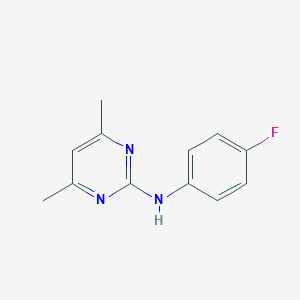

![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![2-{[3-(2,5-dimethylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-(2-fluorophenyl)acetamide](/img/structure/B284093.png)
![2-{[3-(3-methylphenoxy)-4-oxo-4H-chromen-7-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B284094.png)
![2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]-2-oxoethyl 2-bromo-3,4,5-trimethoxybenzoate](/img/structure/B284097.png)
